molecular formula C12H14BBrCl2O2 B6304230 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester CAS No. 2121512-54-5

6-Bromo-2,3-dichlorophenylboronic acid pinacol ester

Cat. No.: B6304230
CAS No.: 2121512-54-5
M. Wt: 351.9 g/mol
InChI Key: XCNFWWZILSRYSR-UHFFFAOYSA-N
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Description

Product Overview 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is an organoboron compound serving as a versatile building block in organic synthesis. This reagent is supplied with a typical purity of 97% and requires storage at 2-8°C under an inert atmosphere to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value As an aryl boronic ester, this compound is primarily valued as a critical intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials . The specific substitution pattern on the phenyl ring—featuring bromo and chloro groups—makes it a uniquely functionalized substrate for sequential selective coupling, enabling researchers to construct sophisticated biaryl structures that are otherwise difficult to access. Handling and Safety Handle with appropriate precautions. The compound has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines before use.

Properties

IUPAC Name

2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNFWWZILSRYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150679
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-54-5
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenyl ring substituted with bromine and chlorine atoms, enhancing its reactivity in chemical reactions. Its molecular weight is approximately 351.86 g/mol, and it primarily participates in carbon-carbon bond formation reactions, especially the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst .

Scientific Research Applications

While specific biological activities of 6-bromo-2,3-dichlorophenylboronic acid pinacol ester are not extensively documented, boronic acids are known for their potential as enzyme inhibitors. They have been studied for applications in drug development targeting proteases and other enzymes involved in disease pathways . The unique structure of this compound may enhance its selectivity and efficacy in biological systems.

Case Study: Enzyme Inhibition
Research has indicated that certain boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism can be leveraged to design new therapeutic agents targeting diseases such as cancer and diabetes.

Material Science

In material science, boronic acids and their derivatives are increasingly being explored for their role in creating advanced materials with specific properties. Their ability to form reversible covalent bonds makes them suitable for applications in polymer chemistry and the development of smart materials .

Table 2: Applications of Boronic Acids in Material Science

Application AreaDescription
Polymer ChemistryUsed as building blocks for functional polymers
Smart MaterialsEmployed in the development of responsive materials
NanotechnologyUtilized for creating nanoscale devices

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds . This process is highly efficient and allows for the formation of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-bromo-2,3-dichlorophenylboronic acid pinacol ester with structurally related boronic acid pinacol esters:

Compound Name Substituents Molecular Weight Key Properties
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester Br (6), Cl (2,3) 269.72 High electron deficiency; moderate solubility in chloroform ; reactive in cross-couplings
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester Br (5), OCH₂O (2,3) 326.98 Electron-rich due to methylenedioxy; lower solubility in hydrocarbons
3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester Cl (3,5), OH (4) 300.56 Polar hydroxyl group reduces solubility in non-polar solvents; low reactivity in coupling
2,4-Dimethoxyphenylboronic acid pinacol ester OMe (2,4) 264.12 Electron-donating methoxy groups; high solubility in ethers and ketones
Phenylboronic acid pinacol ester H (all positions) 190.03 Baseline reactivity; high solubility in chloroform

Solubility Profiles

  • 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester : Predicted to exhibit moderate-to-high solubility in chloroform and ketones, consistent with trends for halogenated pinacol esters .
  • 5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester : Lower solubility in hydrocarbons due to the polar methylenedioxy group .
  • 3,5-Dichloro-4-hydroxyphenylboronic acid pinacol ester: Reduced solubility in non-polar solvents (e.g., methylcyclohexane) due to the hydroxyl group .

Reactivity in Cross-Coupling Reactions

  • Electron-Deficient Aryl Groups : The bromine and chlorine substituents in 6-bromo-2,3-dichlorophenylboronic acid pinacol ester enhance its reactivity in Suzuki-Miyaura couplings compared to electron-rich analogs like 2,4-dimethoxyphenylboronic acid pinacol ester .
  • Steric and Electronic Effects : The methylenedioxy group in 5-bromo-2,3-methylenedioxyphenylboronic acid pinacol ester may hinder coupling due to steric bulk and electron donation .
  • Hydroxyl Group Impact : The hydroxyl group in 3,5-dichloro-4-hydroxyphenylboronic acid pinacol ester can deactivate the ring, reducing coupling efficiency .

NMR Spectral Characteristics

  • Pinacol Methyl Protons : All pinacol esters exhibit a singlet for the 12 methyl protons at δ 1.3–1.4 in ¹H NMR .
  • Aromatic Protons : The target compound’s aromatic protons are deshielded due to electron-withdrawing substituents, appearing downfield compared to methoxy or hydroxyl-bearing analogs .

Biological Activity

6-Bromo-2,3-dichlorophenylboronic acid pinacol ester (C₁₂H₁₄BBrCl₂O₂) is a boronic acid derivative that has garnered attention due to its potential applications in organic synthesis and biological research. This compound is characterized by a phenyl ring with both bromine and chlorine substituents, which enhances its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. While specific biological activities are not extensively documented, boronic acids and their derivatives are known for their diverse biological properties, including enzyme inhibition and therapeutic potential.

The compound has a molecular weight of 351.86 g/mol and is primarily utilized in organic synthesis. Its structure allows it to participate effectively in cross-coupling reactions, which are crucial for forming complex organic molecules.

PropertyValue
Chemical FormulaC₁₂H₁₄BBrCl₂O₂
Molecular Weight351.86 g/mol
CAS Number2121512-54-5
Purity≥97%

The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols and amino acids, which can alter enzyme activity. For instance, they can bind to the active sites of serine proteases, inhibiting their function. The specific interactions of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester with biological targets require further elucidation through experimental studies.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that boronic acids can be designed to target specific enzymes. For example, studies on similar compounds have demonstrated their ability to inhibit serine proteases effectively.
  • Cross-Coupling Applications : The compound's role in the Suzuki-Miyaura reaction allows for the synthesis of biaryl compounds that may exhibit biological activity. This synthetic utility supports its potential use as a building block in drug discovery.
  • Comparative Analysis : A comparative study with structurally similar compounds such as 6-Bromo-2-chloro-3-ethoxyphenylboronic acid reveals variations in reactivity and biological activity, highlighting the importance of halogen substitution patterns.

Summary Table of Related Compounds

Compound NameCAS NumberKey Features
6-Bromo-2-chloro-3-ethoxyphenylboronic acid957121-15-2Contains ethoxy group; used in similar reactions
6-Bromo-2-fluoro-3-methoxyphenylboronic acidNot availableFluorine substitution may alter reactivity
4-Bromo-2-chlorophenylboronic acidNot availableSimpler structure but useful in organic synthesis

Future Directions

Further research is necessary to explore the specific biological activities of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester. Potential studies could include:

  • In vitro assays to evaluate enzyme inhibition and cellular interactions.
  • In vivo models to assess therapeutic efficacy and safety profiles.
  • Structural modifications to enhance selectivity and potency against specific targets.

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2,3-dichlorophenylboronic acid pinacol ester?

The synthesis typically involves two steps:

  • Step 1 : Preparation of the arylboronic acid via Miyaura borylation, where a halogenated aryl precursor (e.g., 6-bromo-2,3-dichloroiodobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80°C .
  • Step 2 : Protection of the boronic acid group using pinacol in anhydrous diethyl ether, followed by purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester .

Q. How should this compound be stored to maintain stability?

  • Store at 0–6°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the boronic ester.
  • Avoid exposure to moisture, as water can hydrolyze the pinacol ester to regenerate the boronic acid, altering reactivity .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy :
  • ¹H NMR to confirm substitution pattern and purity (e.g., integration ratios for aromatic protons and pinacol methyl groups).
  • ¹¹B NMR to verify boronic ester formation (δ ~30 ppm for pinacol esters).
    • Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., Cl/Br splitting).
    • GC or HPLC for purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl) influence Suzuki-Miyaura coupling reactivity?

  • The ortho/para chlorine and bromine substituents create a strong electron-deficient aryl ring , enhancing oxidative addition with palladium catalysts but potentially slowing transmetallation due to steric hindrance.
  • Steric effects : The 2,3-dichloro substitution may hinder coupling at the ortho position, favoring para-selective reactions unless directed by coordinating groups.
  • Methodological optimization : Use polar aprotic solvents (DME/H₂O) and elevated temperatures (80–100°C) to overcome steric barriers .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Scenario : Splitting in aromatic protons may arise from restricted rotation due to steric crowding from the 2,3-dichloro groups.
  • Solution :
  • Perform variable-temperature NMR to observe coalescence of peaks.
  • Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ADF) .
    • Validation : Cross-check with 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What strategies mitigate decomposition during cross-coupling reactions?

  • Precatalyst selection : Use air-stable palladium precursors like Pd(OAc)₂ with SPhos or XPhos ligands to enhance turnover.
  • Oxygen-free conditions : Degas solvents (THF, DMF) and employ Schlenk techniques to prevent boronic ester oxidation.
  • Additives : Include molecular sieves (3Å) to scavenge water and stabilize the active Pd⁰ species .

Q. How to address low yields in multi-halogenated Suzuki couplings?

  • Problem : Competitive debromination or dechlorination may occur under standard conditions.
  • Optimization :
  • Ligand screening : Bulky ligands (e.g., DavePhos) suppress undesired β-hydride elimination.
  • Temperature control : Lower reaction temperatures (50–60°C) reduce side reactions.
  • Base selection : Replace K₂CO₃ with CsF to enhance transmetallation efficiency .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in iterative cross-coupling?

  • Challenge : The 6-bromo group may undergo unintended coupling in subsequent reactions.
  • Workaround :
  • Protecting group strategy : Temporarily mask the boronic ester with a triisopropylsilyl group.
  • Sequential coupling : Perform Suzuki-Miyaura on the chloride first (using XPhos ligand), followed by Stille coupling for the bromide .

Q. How to validate boronic ester integrity after prolonged storage?

  • Test protocol :
  • Hydrolyze a small sample (1:1 THF/H₂O, 0.1 M HCl) and analyze by LC-MS for free boronic acid.
  • Compare FT-IR spectra (B-O stretch at ~1350 cm⁻¹) pre- and post-storage .

Data Interpretation and Contradictions

Q. Why might GC/MS data show multiple peaks despite high NMR purity?

  • Likely causes :
  • Thermal decomposition : Boronic esters degrade in GC injectors at high temperatures.
  • Alternative analysis : Use LC-MS with a mild ionization method (APCI instead of ESI) to avoid fragmentation .

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